Cas no 124397-74-6 (L-Leucine,N-(4-carboxy-1-oxobutyl)-)

L-Leucine,N-(4-carboxy-1-oxobutyl)- structure
124397-74-6 structure
Product Name:L-Leucine,N-(4-carboxy-1-oxobutyl)-
Numero CAS:124397-74-6
MF:C11H19NO5
MW:245.272263765335
CID:146499
PubChem ID:130170
Update Time:2025-05-27

L-Leucine,N-(4-carboxy-1-oxobutyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Leucine,N-(4-carboxy-1-oxobutyl)-
    • (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid
    • GLUTARYL-LEU-OH 2 DCHA
    • GLUTARYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT,
    • Glutarylleucine
    • Glutaryl-L-leucine
    • GLUTARYL-LEU-OH DCHA
    • GLUTARYL-LEUCINE 2 DCHA
    • GLUTARYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT
    • N-(4-Carboxy-1-oxobutyl)-L-leucine
    • (S)-5-((1-Carboxy-3-methylbutyl)amino)-5-oxopentanoic acid
    • L-Leucine, N-(4-carboxy-1-oxobutyl)-
    • EN300-7543569
    • 124397-74-6
    • AKOS027254235
    • AT28901
    • (S)-5-((1-Carboxy-3-methylbutyl)amino)-5-oxopentanoicacid
    • DTXSID20154317
    • SCHEMBL4572547
    • (2S)-2-(4-CARBOXYBUTANAMIDO)-4-METHYLPENTANOIC ACID
    • DTXCID3076808
    • Inchi: 1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1
    • Chiave InChI: JYLHYOYRPZDJHM-QMMMGPOBSA-N
    • Sorrisi: OC([C@H](CC(C)C)NC(CCCC(=O)O)=O)=O

Proprietà calcolate

  • Massa esatta: 607.49200
  • Massa monoisotopica: 245.12632271g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 8
  • Complessità: 288
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 104Ų

Proprietà sperimentali

  • PSA: 127.76000
  • LogP: 8.51230

L-Leucine,N-(4-carboxy-1-oxobutyl)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM312148-5g
(S)-5-((1-Carboxy-3-methylbutyl)amino)-5-oxopentanoic acid
124397-74-6 95%
5g
$659 2021-06-09
Chemenu
CM312148-5g
(S)-5-((1-Carboxy-3-methylbutyl)amino)-5-oxopentanoic acid
124397-74-6 95%
5g
$659 2022-06-13
Enamine
EN300-7543569-0.05g
(2S)-2-(4-carboxybutanamido)-4-methylpentanoic acid
124397-74-6 95.0%
0.05g
$88.0 2025-02-24
Enamine
EN300-7543569-0.1g
(2S)-2-(4-carboxybutanamido)-4-methylpentanoic acid
124397-74-6 95.0%
0.1g
$132.0 2025-02-24
Enamine
EN300-7543569-0.25g
(2S)-2-(4-carboxybutanamido)-4-methylpentanoic acid
124397-74-6 95.0%
0.25g
$188.0 2025-02-24
Enamine
EN300-7543569-0.5g
(2S)-2-(4-carboxybutanamido)-4-methylpentanoic acid
124397-74-6 95.0%
0.5g
$353.0 2025-02-24
Enamine
EN300-7543569-1.0g
(2S)-2-(4-carboxybutanamido)-4-methylpentanoic acid
124397-74-6 95.0%
1.0g
$470.0 2025-02-24
Enamine
EN300-7543569-2.5g
(2S)-2-(4-carboxybutanamido)-4-methylpentanoic acid
124397-74-6 95.0%
2.5g
$923.0 2025-02-24
Enamine
EN300-7543569-5.0g
(2S)-2-(4-carboxybutanamido)-4-methylpentanoic acid
124397-74-6 95.0%
5.0g
$1364.0 2025-02-24
Enamine
EN300-7543569-10.0g
(2S)-2-(4-carboxybutanamido)-4-methylpentanoic acid
124397-74-6 95.0%
10.0g
$2024.0 2025-02-24

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